
1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the CNS, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.
Applications De Recherche Scientifique
Synthesis and Antibacterial Agents
A study by Sheikh, Ingle, and Juneja (2009) demonstrated the synthesis of compounds closely related to 1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione, focusing on their antibacterial efficacy against gram-negative and gram-positive bacteria. This research highlights the potential of such compounds in developing novel antibacterial drugs, indicating a significant application in medical and pharmaceutical research (Sheikh, Ingle, & Juneja, 2009).
Photocyclization to Flavones
Košmrlj and Šket (2007) explored the photochemical behavior of compounds similar to 1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione, observing that their cyclization to flavones was a primary reaction pathway under specific conditions. This study suggests the importance of such compounds in the synthesis of flavones, which are valuable in various applications, including as antioxidants and in cancer prevention (Košmrlj & Šket, 2007).
Molecular Structure and Properties
Research on the structures and properties of similar β-diketones was conducted by Emsley, Freeman, Hursthouse, and Bates (1987), revealing insights into their cis-diketo conformations and the implications for chemical reactivity and stability. Understanding the molecular structure and thermal properties of these compounds is crucial for their application in synthetic chemistry and material science (Emsley, Freeman, Hursthouse, & Bates, 1987).
Photochemical Reaction Mechanisms
Wang, Guo, Wang, and Ma (2021) investigated the photochemical reaction mechanisms of dibenzoylmethane (DBM) derivatives, including compounds structurally related to 1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione. Their findings provide valuable insights into the photocyclization reactions and the effect of substituents on these processes, relevant for the design of photo-responsive materials and in photopharmacology (Wang, Guo, Wang, & Ma, 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various biological targets . For instance, some pyrazole derivatives, which share a similar structure, have been found to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biological activity of the target.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to exhibit antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with significant suppression .
Action Environment
Similar compounds have been found to be stable in aqueous solution in the dark at various ph levels . This suggests that the compound may also exhibit stability under various environmental conditions.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-cyclopropylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEQJXIECDXYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione | |
CAS RN |
164342-65-8 |
Source


|
| Record name | 1-(4-chlorophenyl)-3-cyclopropylpropane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

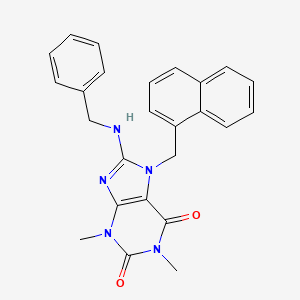
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2859501.png)
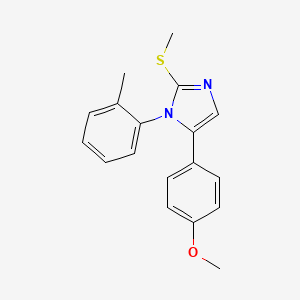
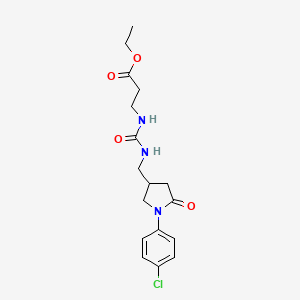

![(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2859507.png)
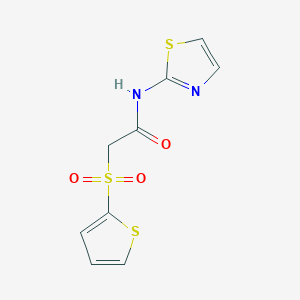
![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)
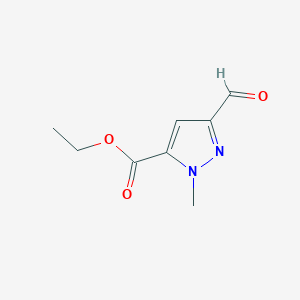
![N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2859516.png)
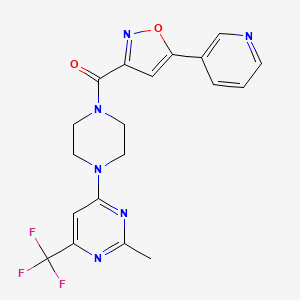
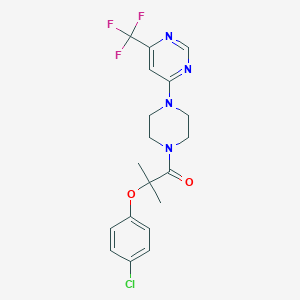
![Thiazolo[4,5-c]pyridine, 7-bromo-](/img/structure/B2859519.png)
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859521.png)